Trequinsin

Description

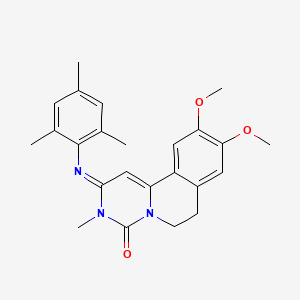

Structure

3D Structure

Properties

IUPAC Name |

9,10-dimethoxy-3-methyl-2-(2,4,6-trimethylphenyl)imino-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3/c1-14-9-15(2)23(16(3)10-14)25-22-13-19-18-12-21(30-6)20(29-5)11-17(18)7-8-27(19)24(28)26(22)4/h9-13H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMSJVMUSBZUCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N=C2C=C3C4=CC(=C(C=C4CCN3C(=O)N2C)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

78416-81-6 (hydrochloride) | |

| Record name | Trequinsin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079855882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2048458, DTXSID50861007 | |

| Record name | Trequinsin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-Dimethoxy-3-methyl-2-[(2,4,6-trimethylphenyl)imino]-2,3,6,7-tetrahydro-4H-pyrimido[6,1-a]isoquinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79855-88-2 | |

| Record name | Trequinsin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79855-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trequinsin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079855882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trequinsin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TREQUINSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/739I2958C1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Trequinsin: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trequinsin is a potent and highly selective phosphodiesterase 3 (PDE3) inhibitor that has been investigated for its significant antihypertensive and vasodilatory properties.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, signaling pathways, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Phosphodiesterase 3 Inhibition

The primary mechanism of action of this compound is the potent and selective inhibition of the cGMP-inhibited phosphodiesterase, PDE3.[1] This enzyme is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger in various cellular signaling pathways. By inhibiting PDE3, this compound prevents the degradation of cAMP, leading to its intracellular accumulation. This increase in cAMP levels activates protein kinase A (PKA), which in turn phosphorylates downstream targets, ultimately resulting in vasodilation and the inhibition of platelet aggregation.[3]

Signaling Pathway for Vasodilation

The vasodilatory effect of this compound is a direct consequence of elevated cAMP levels in vascular smooth muscle cells. The signaling cascade is as follows:

-

Inhibition of PDE3: this compound binds to and inhibits the catalytic activity of PDE3.

-

cAMP Accumulation: The inhibition of PDE3 leads to an increase in the intracellular concentration of cAMP.

-

PKA Activation: Elevated cAMP levels activate PKA.

-

Phosphorylation of Downstream Targets: PKA phosphorylates several key proteins involved in smooth muscle contraction, including myosin light chain kinase (MLCK) and various ion channels.

-

Smooth Muscle Relaxation: The phosphorylation of MLCK reduces its affinity for the calcium-calmodulin complex, leading to a decrease in the phosphorylation of the myosin light chain and subsequent smooth muscle relaxation and vasodilation.[4][5]

Quantitative Data

The potency and selectivity of this compound have been quantified in various in vitro assays.

| Target | Assay | IC50 Value | Reference |

| Phosphodiesterase 3 (PDE3) | cAMP phosphodiesterase activity from human platelets | 250 pM | [1][2] |

| Platelet Aggregation | Arachidonic acid-induced aggregation of human platelets | 50 pM | [1][2] |

Experimental Protocols

Phosphodiesterase Inhibition Assay

A standard two-step radioassay is typically used to determine the inhibitory activity of compounds against PDE isozymes.

Workflow Diagram:

Detailed Methodology (Inferred from standard protocols):

-

Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., 40 mM Tris-HCl, pH 8.0), MgCl2, a specific PDE isozyme, and [3H]-cAMP as the substrate.

-

Incubation: Add varying concentrations of this compound or vehicle control to the reaction mixture and incubate at 30°C for a defined period.

-

Termination: Stop the reaction by heat inactivation (e.g., boiling for 1-2 minutes).

-

Conversion to Adenosine: Add snake venom (e.g., from Crotalus atrox) containing 5'-nucleotidase to the reaction mixture and incubate to convert the [3H]-5'-AMP product to [3H]-adenosine.

-

Separation: Separate the charged [3H]-cAMP from the uncharged [3H]-adenosine using anion-exchange chromatography (e.g., Dowex resin).

-

Quantification: Elute the [3H]-adenosine and quantify the radioactivity using liquid scintillation counting. The amount of [3H]-adenosine is proportional to the PDE activity.

-

Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Whole-Cell Patch Clamp Electrophysiology (in Sperm)

This technique is used to measure the ion channel activity in sperm cells in response to this compound.

Workflow Diagram:

Detailed Methodology (Inferred from standard protocols):

-

Cell Preparation: Isolate and prepare a suspension of motile human sperm.

-

Solutions:

-

Bath Solution (extracellular): Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, HEPES, glucose) at pH 7.4.

-

Pipette Solution (intracellular): Contains a different ionic composition to mimic the intracellular environment (e.g., KCl or K-gluconate, MgCl2, HEPES, EGTA, ATP) at pH 7.2.

-

-

Patch Pipette: Fabricate a glass micropipette with a tip resistance of 5-10 MΩ when filled with the pipette solution.

-

Seal Formation: Approach a single sperm cell with the micropipette and apply gentle suction to form a high-resistance (giga-ohm) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, allowing electrical access to the entire cell.

-

Recording: Use a patch-clamp amplifier to apply voltage protocols (e.g., voltage ramps or steps) and record the resulting transmembrane currents.

-

Drug Application: After recording a stable baseline, perfuse the bath with a solution containing this compound.

-

Data Acquisition and Analysis: Record the changes in ion currents in the presence of this compound. Analyze the data to determine the effect of the compound on specific ion channels (e.g., CatSper and potassium channels).

Intracellular Calcium Measurement (in Sperm)

Fluorometric assays are used to measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound.

Workflow Diagram:

Detailed Methodology (Inferred from standard protocols):

-

Cell Preparation: Prepare a suspension of human sperm in a suitable buffer.

-

Dye Loading: Incubate the sperm with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Fura-2 AM) in the presence of a non-ionic surfactant (e.g., Pluronic F-127) to aid in dye solubilization.

-

Washing: Wash the cells to remove the extracellular dye.

-

Measurement: Place the loaded cells in a fluorometric plate reader or on a microscope equipped for fluorescence imaging.

-

Baseline Reading: Record the baseline fluorescence for a short period.

-

Compound Addition: Add this compound to the cells.

-

Data Acquisition: Continuously record the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.

-

Data Analysis: Quantify the change in fluorescence and relate it to the change in [Ca2+]i. Dose-response curves can be generated to determine the EC50 of this compound for calcium mobilization.

Additional Pharmacological Effects: Sperm Motility

Recent research has highlighted a novel pharmacological profile of this compound in human sperm. In addition to its known PDE inhibitory activity, this compound has been shown to:

-

Increase intracellular cGMP: This is consistent with its PDE inhibitory action.

-

Increase intracellular Ca2+: This is mediated, at least in part, by the activation of the sperm-specific cation channel, CatSper.

-

Partially inhibit potassium channel activity: This can lead to membrane depolarization, which may also contribute to CatSper activation.

These combined actions lead to an increase in sperm hyperactivation and motility, suggesting a potential therapeutic application in male infertility.

Conclusion

This compound is a powerful pharmacological tool and a potential therapeutic agent due to its highly potent and selective inhibition of PDE3. Its primary mechanism of action, leading to increased intracellular cAMP, results in significant vasodilation and anti-platelet effects. Furthermore, its complex interactions with ion channels and cyclic nucleotide signaling in sperm open up new avenues for its potential application. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other PDE3 inhibitors.

References

- 1. rndsystems.com [rndsystems.com]

- 2. HL 725, an extremely potent inhibitor of platelet phosphodiesterase and induced platelet aggregation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphorylation of myosin light chain kinase from vascular smooth muscle by cAMP- and cGMP-dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Trequinsin as a Phosphodiesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trequinsin, also known as HL 725, is a potent and selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme crucial for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE3, this compound elevates intracellular levels of these second messengers, leading to a cascade of downstream effects, including vasodilation, inhibition of platelet aggregation, and modulation of sperm motility. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative biological activities, detailed experimental protocols for its study, and a summary of its known structure-activity relationships.

Introduction

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides. The PDE3 family, in particular, is characterized by its inhibition by cGMP and its significant role in cardiovascular and reproductive functions. This compound has emerged as a valuable research tool for investigating PDE3-mediated pathways and as a potential lead compound for therapeutic development. This document serves as a comprehensive resource for professionals engaged in the study and development of PDE inhibitors.

Physicochemical Properties of this compound Hydrochloride

This compound is typically used in its hydrochloride salt form for research purposes. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Synonyms | This compound hydrochloride, HL 725 | [1] |

| Molecular Formula | C₂₄H₂₇N₃O₃ · HCl | |

| Molecular Weight | 441.95 g/mol | |

| CAS Number | 78416-81-6 | |

| Appearance | Pale yellow solid | |

| Solubility | Soluble to 100 mM in DMSO and ethanol | |

| Purity | ≥97% | |

| Storage | Desiccate at room temperature |

Mechanism of Action

This compound exerts its biological effects primarily through the potent and selective inhibition of PDE3. This inhibition leads to the accumulation of intracellular cAMP and cGMP, which in turn activate their respective downstream protein kinases, Protein Kinase A (PKA) and Protein Kinase G (PKG).

Figure 1: this compound's mechanism of action via PDE3 inhibition.

Quantitative Biological Activity

This compound is characterized by its high potency, with inhibitory concentrations in the picomolar to nanomolar range for its primary target and biological effects.

| Target/Effect | IC₅₀/EC₅₀ Value | Species/System | Reference |

| PDE3 Inhibition | 250 pM | Human Platelets | [2] |

| Platelet Aggregation Inhibition (Arachidonic Acid-induced) | 50 pM | Human Platelets | [2] |

| cAMP Phosphodiesterase Inhibition | 0.25 nM | Human Platelets | [1] |

| Intracellular Ca²⁺ Increase in Sperm | 6.4 µM | Human Sperm | [3] |

Experimental Protocols

The following are representative protocols for assessing the activity of this compound. These protocols are based on established methodologies and may require optimization for specific experimental conditions.

PDE3 Inhibition Assay (Radioenzymatic)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against PDE3.

Figure 2: Workflow for a radioenzymatic PDE inhibition assay.

Principle: The assay measures the conversion of radiolabeled [³H]-cAMP to [³H]-AMP by the PDE3 enzyme. The inhibitory effect of this compound is quantified by the reduction in [³H]-AMP formation.

Materials:

-

Purified or recombinant PDE3 enzyme

-

[³H]-cAMP (Tritiated cAMP)

-

This compound hydrochloride

-

Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Snake venom nucleotidase (for converting [³H]-AMP to [³H]-adenosine)

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation cocktail and counter

-

96-well plates

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, PDE3 enzyme, and the this compound dilutions. Include controls for 100% enzyme activity (no inhibitor) and background (no enzyme).

-

Pre-incubate the plate for 10 minutes at 37°C.

-

Initiate the reaction by adding [³H]-cAMP to each well.

-

Incubate for a defined period (e.g., 20-30 minutes) at 37°C, ensuring the reaction remains in the linear range.

-

Stop the reaction by boiling the plate for 1-2 minutes.

-

Cool the plate on ice.

-

Add snake venom nucleotidase and incubate for 10 minutes at 37°C to convert the [³H]-AMP to [³H]-adenosine.

-

Add a slurry of anion-exchange resin to each well to bind the unreacted [³H]-cAMP.

-

Centrifuge the plate to pellet the resin.

-

Transfer an aliquot of the supernatant (containing [³H]-adenosine) to a scintillation vial with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC₅₀ value using a suitable software.

Intracellular cAMP/cGMP Measurement (ELISA)

This protocol describes the measurement of intracellular cyclic nucleotide levels in response to this compound treatment using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Figure 3: Workflow for intracellular cAMP/cGMP measurement via ELISA.

Principle: This assay is based on the competition between the cyclic nucleotide in the sample and a fixed amount of enzyme-conjugated cyclic nucleotide for binding to a specific antibody coated on a microplate. The amount of color produced is inversely proportional to the concentration of the cyclic nucleotide in the sample.

Materials:

-

Cell line or primary cells of interest

-

This compound hydrochloride

-

Cell lysis buffer (e.g., 0.1 M HCl)

-

Commercially available cAMP or cGMP ELISA kit (containing antibody-coated plate, standards, enzyme conjugate, wash buffer, substrate, and stop solution)

-

Microplate reader

Procedure:

-

Seed cells in a multi-well plate and grow to the desired confluency.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Optionally, stimulate the cells with an agonist (e.g., forskolin for cAMP, sodium nitroprusside for cGMP) to induce cyclic nucleotide production.

-

Aspirate the media and lyse the cells with the lysis buffer.

-

Centrifuge the lysate to pellet cellular debris.

-

Collect the supernatant containing the cyclic nucleotides.

-

Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to the antibody-coated plate.

-

Adding the enzyme-conjugated cyclic nucleotide.

-

Incubating the plate.

-

Washing the plate to remove unbound reagents.

-

Adding the substrate and incubating for color development.

-

Adding the stop solution.

-

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve and determine the concentration of cAMP or cGMP in the samples.

-

Normalize the cyclic nucleotide concentration to the protein concentration of each sample.

Structure-Activity Relationship (SAR)

Detailed structure-activity relationship studies for this compound and its analogs are not extensively available in the public domain. However, research on the biomimetic synthesis of this compound's metabolites has identified key positions on the molecule that are susceptible to metabolic modification. These include the substituents at positions 9 and 10 on the isoquinoline ring system and position 4' on the trimethylphenyl ring.[4] Modifications at these sites are likely to influence the compound's potency, selectivity, and pharmacokinetic properties. The synthesis of various metabolites has been achieved from the parent this compound molecule, indicating that these positions are chemically accessible for the generation of analog libraries for future SAR studies.[4]

Conclusion

This compound is a highly potent inhibitor of PDE3, making it an invaluable tool for studying the physiological roles of this enzyme. Its ability to elevate intracellular cAMP and cGMP levels translates into significant effects on the cardiovascular and reproductive systems. The experimental protocols provided in this guide offer a starting point for researchers to investigate the pharmacological properties of this compound and other PDE3 inhibitors. While further studies are needed to fully elucidate its complete selectivity profile and structure-activity relationships, this compound remains a cornerstone compound in the field of cyclic nucleotide signaling research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. HL 725, an extremely potent inhibitor of platelet phosphodiesterase and induced platelet aggregation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel pharmacological actions of this compound hydrochloride improve human sperm cell motility and function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]

The Impact of Trequinsin on Cyclic GMP Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Trequinsin on intracellular cyclic guanosine monophosphate (cGMP) levels. This compound, a potent phosphodiesterase 3 (PDE3) inhibitor, has been shown to modulate cGMP concentrations, with significant implications for various physiological processes, particularly in human sperm.[1][2][3] This document summarizes the quantitative data, details the experimental methodologies used in key studies, and provides visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Effect of this compound on cGMP Levels

This compound hydrochloride has been demonstrated to significantly increase intracellular cGMP levels in human spermatozoa. A key study by McBrinn et al. (2019) provides quantitative data on this effect.

Table 1: Effect of this compound on Intracellular cGMP Concentration in Human Sperm

| Treatment | Mean cGMP Concentration (fmol/10^6 cells) | Fold Change vs. Control | Reference |

| Control (Vehicle) | 10.2 ± 2.1 | 1.0 | McBrinn et al. (2019)[1] |

| This compound (10 µM) | 25.5 ± 5.3 | ~2.5 | McBrinn et al. (2019)[1] |

Data are presented as mean ± standard error of the mean (SEM).

The data clearly indicates that treatment with 10 µM this compound results in an approximately 2.5-fold increase in the intracellular concentration of cGMP in human sperm.[1]

Experimental Protocols

The following section details the methodology for the measurement of intracellular cGMP levels as described in the pivotal study by McBrinn et al. (2019).

Sample Preparation and Treatment

-

Sperm Preparation: Human semen samples are allowed to liquefy for 30 minutes at 37°C. Motile sperm are then separated using a density gradient centrifugation method.

-

Capacitation: Spermatozoa are capacitated by incubation in a capacitating medium (e.g., Human Tubal Fluid medium supplemented with bovine serum albumin) for a specified period, typically several hours, at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Treatment: Capacitated sperm are treated with this compound hydrochloride at a final concentration of 10 µM. A vehicle control (e.g., DMSO) is run in parallel. The incubation with this compound is typically carried out for a defined period (e.g., 30 minutes) at 37°C.

Measurement of Intracellular cGMP

The quantification of intracellular cGMP is performed using High-Performance Liquid Chromatography (HPLC).

-

Cell Lysis: Following treatment, sperm cells are pelleted by centrifugation. The supernatant is discarded, and the cell pellet is lysed to release intracellular components, including cGMP.

-

Extraction: The lysate is then subjected to an extraction procedure to separate cyclic nucleotides from other cellular components. This often involves the use of perchloric acid followed by neutralization.

-

HPLC Analysis: The extracted samples are analyzed by reverse-phase HPLC.

-

Column: A C18 column is typically used for the separation of cyclic nucleotides.

-

Mobile Phase: A suitable buffer system is employed to achieve separation.

-

Detection: The eluate is monitored by a UV detector at a specific wavelength (e.g., 254 nm) to detect and quantify cGMP.

-

-

Quantification: The concentration of cGMP in the samples is determined by comparing the peak area of cGMP in the sample chromatogram to a standard curve generated with known concentrations of cGMP. The results are typically normalized to the number of sperm cells.

Signaling Pathways and Experimental Workflow

This compound's Mechanism of Action on the cGMP Signaling Pathway

This compound's primary mechanism of action is the inhibition of phosphodiesterase 3 (PDE3).[2] PDE3 is an enzyme responsible for the hydrolysis of both cyclic adenosine monophosphate (cAMP) and cGMP.[4] By inhibiting PDE3, this compound prevents the breakdown of cGMP, leading to its accumulation within the cell. This increase in intracellular cGMP can then activate downstream signaling pathways, such as those involving Protein Kinase G (PKG), which in the context of sperm, can lead to increased motility and hyperactivation.[5][6]

Caption: this compound inhibits PDE3, increasing cGMP levels and activating downstream signaling.

Experimental Workflow for cGMP Measurement

The following diagram illustrates the key steps involved in the experimental procedure to quantify the effect of this compound on intracellular cGMP levels.

Caption: Workflow for measuring intracellular cGMP levels after this compound treatment.

Conclusion

This compound effectively elevates intracellular cGMP levels through the potent inhibition of PDE3. This mechanism has been quantitatively demonstrated in human sperm, where it leads to a significant increase in cGMP concentration. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide are crucial for researchers and drug development professionals working on PDE inhibitors and their therapeutic applications. The provided visualizations offer a clear and concise overview of the complex biological processes involved.

References

- 1. Novel pharmacological actions of this compound hydrochloride improve human sperm cell motility and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rke.abertay.ac.uk [rke.abertay.ac.uk]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. Cyclic Adenosine Monophosphate: A Central Player in Gamete Development and Fertilization, and Possible Target for Infertility Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitric oxide stimulates human sperm motility via activation of the cyclic GMP/protein kinase G signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Integrated multi-omics analyses reveals molecules governing sperm metabolism potentially influence bull fertility - PMC [pmc.ncbi.nlm.nih.gov]

Trequinsin hydrochloride solubility and stability

An In-depth Technical Guide on the Solubility and Stability of Trequinsin Hydrochloride

This technical guide provides a comprehensive overview of the solubility and stability of this compound hydrochloride, a potent phosphodiesterase 3 (PDE3) inhibitor. The information is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental methodologies, and visual representations of key processes and pathways.

Solubility Profile

This compound hydrochloride exhibits varied solubility in different solvents. The following table summarizes the available quantitative solubility data.

Table 1: Solubility of this compound Hydrochloride

| Solvent | Maximum Concentration | Molar Concentration |

| DMSO | 44.2 mg/mL | 100 mM |

| Ethanol | 44.2 mg/mL | 100 mM |

| Water | Not specified | 500 µM[1] |

Stability Profile

The stability of this compound hydrochloride is crucial for its handling, storage, and use in experimental settings.

Table 2: Stability and Storage of this compound Hydrochloride

| Form | Storage Condition | Duration | Notes |

| Solid | Desiccate at Room Temperature | Not specified | |

| Solid | 10-30°C[1] | Not specified | |

| Solid | Desiccate at -20°C[2] | Not specified | |

| Stock Solution (in DMSO) | -20°C (Aliquot and freeze)[1] | Up to 6 months[1] | |

| Stock Solution (in DMSO) | -80°C (Sealed, away from moisture) | Up to 6 months[3] | Use within 1 month if stored at -20°C.[3] |

| Solution (General) | Not specified | Not specified | Long-term storage of solutions is not recommended; use soon after preparation.[2] |

Experimental Protocols

While specific protocols for this compound hydrochloride are not publicly available, this section outlines standard methodologies for determining solubility and stability applicable to such a compound.

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a widely recognized technique for determining the equilibrium solubility of a compound.[4][5]

Objective: To determine the saturation concentration of this compound hydrochloride in a specific solvent at a controlled temperature.

Materials:

-

This compound hydrochloride powder

-

Selected solvent (e.g., phosphate-buffered saline pH 7.4, water)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of this compound hydrochloride to a vial containing a known volume of the selected solvent. This is to ensure that a saturated solution is formed.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.[5] The presence of undissolved solid should be visible.

-

After agitation, allow the samples to settle. Separate the solid and liquid phases by centrifugation or filtration. This step is critical to avoid contamination of the supernatant with undissolved particles.[5]

-

Carefully collect an aliquot of the clear supernatant.

-

Dilute the supernatant with the solvent as necessary to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound hydrochloride in the diluted supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

The calculated concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

References

The Pharmacological Profile of Trequinsin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trequinsin is a potent and selective phosphodiesterase 3 (PDE3) inhibitor that has been investigated for its therapeutic potential as a vasodilator and an agent to enhance sperm motility. Its primary mechanism of action involves the inhibition of PDE3, leading to increased intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization.

Introduction

This compound, a 2-(mesitylimino)-3-methyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-one, is a powerful phosphodiesterase inhibitor.[1] Initially investigated for its antihypertensive properties due to its vasodilatory effects,[2] recent research has also highlighted its significant impact on sperm motility and function.[3][4] This document serves as a technical guide for researchers and drug development professionals, detailing the pharmacological characteristics of this compound.

Mechanism of Action

This compound's primary pharmacological effect is the potent and selective inhibition of phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][5]

Phosphodiesterase 3 (PDE3) Inhibition

By inhibiting PDE3, this compound prevents the hydrolysis of cAMP and cGMP, leading to their accumulation within the cell.[5] These cyclic nucleotides act as second messengers in various signaling pathways.

-

In Vascular Smooth Muscle: Increased cAMP levels in vascular smooth muscle cells lead to the activation of protein kinase A (PKA). PKA then phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentrations and smooth muscle relaxation, which causes vasodilation.[6]

-

In Platelets: Elevated cAMP levels in platelets inhibit their aggregation, contributing to the antithrombotic potential of this compound.[2]

-

In Spermatozoa: In human sperm, this compound has been shown to increase intracellular cGMP levels.[3][4] This, along with an increase in intracellular calcium, is associated with enhanced sperm motility and hyperactivation.[3][4]

Modulation of Ion Channels

In addition to PDE inhibition, this compound has been demonstrated to directly modulate ion channel activity in human sperm. Whole-cell patch-clamp electrophysiology has confirmed that this compound activates the sperm-specific cation channel, CatSper, which is crucial for the influx of Ca2+ required for hyperactivation.[3][4] It also partially inhibits potassium channel activity, which may contribute to the depolarization of the sperm membrane.[3][4]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound's inhibitory activity.

Table 1: Phosphodiesterase Inhibition

| Target | IC50 | Species/Tissue | Reference |

| PDE3 | 250 pM | cGMP-inhibited phosphodiesterase | [5] |

Note: A comprehensive selectivity profile of this compound against other PDE isozymes (PDE1, PDE2, PDE4, PDE5, etc.) with specific IC50 values is not extensively reported in publicly available literature.

Table 2: Anti-platelet Aggregation Activity

| Inducer | IC50 | Species/Tissue | Reference |

| Arachidonic Acid | 50 pM | Human platelets | [5] |

Table 3: Effects on Sperm Function

| Parameter | Effect | Concentration | Cell Type | Reference |

| Intracellular Ca2+ ([Ca2+]i) | Agonist | 10 µM | Human Sperm | [3][4] |

| Intracellular cGMP | Increased | 10 µM | Human Sperm | [3][4] |

| Cell Hyperactivation | Increased | 10 µM | Human Sperm | [3][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Phosphodiesterase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE isozymes.

General Protocol: A multi-step enzymatic assay is typically employed.

-

Enzyme and Substrate Preparation: Purified recombinant PDE enzymes are used. The substrates, [3H]-cAMP or [3H]-cGMP, are prepared in an appropriate assay buffer.

-

Reaction Incubation: The PDE enzyme is incubated with varying concentrations of this compound in the presence of the radiolabeled substrate.

-

Termination and Conversion: The reaction is terminated, and the product (e.g., [3H]-5'-AMP) is converted to its corresponding nucleoside (e.g., [3H]-adenosine) by a 5'-nucleotidase.

-

Separation and Quantification: The radiolabeled product is separated from the unreacted substrate using ion-exchange chromatography. The amount of radioactivity in the product fraction is quantified by liquid scintillation counting.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Workflow for PDE Inhibition Assay:

Diagram of the general workflow for a phosphodiesterase inhibition assay.

Intracellular Calcium Measurement

Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound.

Protocol using Fura-2 AM:

-

Cell Loading: Cells are incubated with the cell-permeable fluorescent Ca2+ indicator, Fura-2 AM. Once inside the cell, esterases cleave the AM group, trapping the dye.

-

Washing: Excess extracellular dye is removed by washing the cells with a physiological buffer.

-

Baseline Measurement: The baseline fluorescence is recorded using a fluorometric imaging system or a plate reader capable of alternating excitation wavelengths. Fura-2 is excited at 340 nm (calcium-bound) and 380 nm (calcium-free), and emission is measured at ~510 nm.

-

Stimulation: this compound is added to the cells, and fluorescence is continuously recorded.

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (340/380) is calculated. An increase in this ratio indicates an increase in [Ca2+]i.

Workflow for Intracellular Calcium Measurement:

Workflow for measuring intracellular calcium using Fura-2 AM.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure ion channel currents in response to this compound.

General Protocol for CatSper Channel in Sperm:

-

Cell Preparation: Motile sperm are selected and transferred to a recording chamber.

-

Pipette Preparation: A glass micropipette with a small tip opening is filled with an appropriate intracellular solution.

-

Seal Formation: The micropipette is brought into contact with the sperm cell membrane, and gentle suction is applied to form a high-resistance "giga-seal."

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.

-

Current Recording: The membrane potential is clamped at a specific voltage, and the resulting ionic currents are recorded using a patch-clamp amplifier.

-

This compound Application: this compound is applied to the cell via the perfusion system, and changes in the recorded currents are measured.

-

Data Analysis: The amplitude and kinetics of the this compound-induced currents are analyzed to characterize its effect on the ion channel.

Workflow for Whole-Cell Patch-Clamp:

General workflow for whole-cell patch-clamp electrophysiology.

Signaling Pathways

Vasodilation Signaling Pathway

The vasodilatory effect of this compound is primarily mediated by the elevation of cAMP in vascular smooth muscle cells.

Signaling pathway of this compound-induced vasodilation.

Sperm Motility Enhancement Pathway

In human sperm, this compound enhances motility through a dual mechanism involving PDE inhibition and direct ion channel modulation.

Signaling pathway of this compound-enhanced sperm motility.

Pharmacokinetics and Clinical Data

Detailed pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound in preclinical models and humans are not extensively available in the public domain. Similarly, while this compound was investigated as an antihypertensive agent, specific results and data from clinical trials are not widely reported.

Conclusion

This compound is a highly potent PDE3 inhibitor with significant vasodilatory and sperm motility-enhancing properties. Its multifaceted mechanism of action, involving both the modulation of cyclic nucleotide signaling and direct effects on ion channels, makes it a valuable tool for research in cardiovascular and reproductive pharmacology. Further studies are warranted to fully elucidate its complete PDE selectivity profile, pharmacokinetic properties, and clinical potential.

References

- 1. content.abcam.com [content.abcam.com]

- 2. benchchem.com [benchchem.com]

- 3. Novel pharmacological actions of this compound hydrochloride improve human sperm cell motility and function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel pharmacological actions of this compound hydrochloride improve human sperm cell motility and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 6. This compound, a potent new antihypertensive vasodilator in the series of 2-(arylimino)-3-alkyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-py rim ido [6,1-a]isoquinolin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

Trequinsin: A Technical Guide to On-Target and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trequinsin is a potent phosphodiesterase 3 (PDE3) inhibitor that has been investigated for its antihypertensive and antiplatelet activities.[1][2] Its high affinity and selectivity for PDE3 make it a valuable tool for studying the physiological roles of this enzyme. However, like any pharmacologically active compound, this compound exhibits a range of on-target and off-target effects that are critical to understand for both basic research and therapeutic development. This technical guide provides an in-depth overview of this compound's known molecular targets, its effects on cellular signaling, and a summary of its off-target activities, with a particular focus on its well-documented effects on sperm function.

Core Target Profile: Phosphodiesterase 3 (PDE3) Inhibition

This compound is an exceptionally potent inhibitor of the cGMP-inhibited phosphodiesterase, PDE3.[1][3][4][5] This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers that play crucial roles in a variety of cellular processes.

Quantitative Data: On-Target Activity

| Target | Assay Type | Species | IC50 | Reference |

| Phosphodiesterase 3 (PDE3) | Enzymatic Assay | Not Specified | 250 pM[1] | [1] |

| Arachidonic Acid-Induced Platelet Aggregation | Cell-Based Assay | Human | 50 pM[1] | [1] |

Off-Target Profile

While highly potent for PDE3, this compound has been shown to interact with other molecular targets, most notably in sperm cells. A comprehensive, broad-panel screening of this compound against a wide range of receptors, ion channels, kinases, and enzymes is not publicly available. The following sections detail the known off-target effects of this compound.

Effects on Sperm Function

A significant body of research has focused on the effects of this compound on sperm motility and function. These effects appear to be mediated by a combination of interactions with several targets beyond PDE3.

Key Off-Target Activities in Sperm:

-

CatSper Channel Activation: this compound directly activates the sperm-specific cation channel, CatSper, which is a key regulator of intracellular calcium levels and sperm hyperactivation.[6][7][8][9]

-

Increased Intracellular Calcium ([Ca2+]i): By activating CatSper channels, this compound leads to an increase in intracellular calcium concentration.[6][7][8][9]

-

Increased Intracellular cGMP: In addition to its effects on PDE3, this compound has been observed to increase intracellular cGMP levels in sperm.[6][7][8][9]

-

Partial Inhibition of Potassium Channels (KSper): this compound partially inhibits sperm-specific potassium channels, leading to depolarization of the sperm membrane.[6][7][8][9]

Quantitative Data: Off-Target Activity

| Target/Effect | Assay Type | Species | Activity/Concentration | Reference |

| CatSper Channel | Whole-Cell Patch Clamp | Human | Activation | [6][7][8][9] |

| Intracellular Ca2+ | Fluorometric Assay | Human | Increase | [6][7][8][9] |

| Intracellular cGMP | Not Specified | Human | Increase | [6][7][8][9] |

| Potassium Channels (KSper) | Whole-Cell Patch Clamp | Human | Partial Inhibition | [6][7][8][9] |

Note: Specific IC50 or Ki values for the off-target interactions of this compound are not widely reported in the public domain.

Signaling Pathways

Primary Signaling Pathway: PDE3 Inhibition

The primary mechanism of action of this compound is the inhibition of PDE3, which leads to the accumulation of cAMP. This initiates a signaling cascade with various downstream effects, including smooth muscle relaxation and inhibition of platelet aggregation.

Signaling Pathway in Sperm

In sperm, this compound's effects are more complex, involving the interplay of multiple targets.

Experimental Protocols

Phosphodiesterase 3 (PDE3) Enzymatic Assay

This protocol describes a general method for determining the inhibitory activity of this compound on PDE3.

Materials:

-

Recombinant human PDE3A

-

[³H]-cAMP (radiolabeled substrate)

-

5'-Nucleotidase (from snake venom)

-

Anion-exchange resin

-

Scintillation fluid

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

This compound stock solution (in DMSO)

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a microplate, add the this compound dilutions, recombinant PDE3A, and assay buffer.

-

Initiate the reaction by adding [³H]-cAMP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes).

-

Stop the reaction by boiling the plate for 1 minute.

-

Add 5'-nucleotidase to convert the resulting [³H]-AMP to [³H]-adenosine.

-

Incubate at 30°C for 10 minutes.

-

Apply the reaction mixture to an anion-exchange resin column to separate the charged, unreacted [³H]-cAMP from the uncharged [³H]-adenosine.

-

Elute the [³H]-adenosine with an appropriate buffer.

-

Add scintillation fluid to the eluate and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition of PDE3 activity for each this compound concentration and determine the IC50 value.

Whole-Cell Patch Clamp of CatSper Channels in Human Sperm

This protocol outlines the methodology for recording CatSper channel activity in human sperm in response to this compound.

Materials:

-

Freshly ejaculated human semen

-

Human tubular fluid (HTF) medium

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Pipette solution (e.g., containing Cs-methanesulfonate to isolate cation currents)

-

Bath solution (e.g., divalent-free solution to measure monovalent currents through CatSper)

-

This compound solution

Procedure:

-

Prepare motile sperm by a swim-up or density gradient centrifugation method.

-

Incubate sperm in capacitating medium (e.g., HTF with bicarbonate and bovine serum albumin).

-

Fabricate patch pipettes with a resistance of 8-12 MΩ.

-

Transfer capacitated sperm to the recording chamber on the patch-clamp rig.

-

Under visual guidance, approach a single sperm cell with the patch pipette and form a giga-ohm seal on the cytoplasmic droplet.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Apply a voltage-ramp protocol (e.g., -80 mV to +80 mV) to elicit CatSper currents.

-

Perfuse the bath with a solution containing this compound and record the changes in current.

-

Analyze the current-voltage relationship to determine the effect of this compound on CatSper channel activation.

Experimental Workflows

In Vitro Safety and Off-Target Screening Workflow

The following diagram illustrates a typical workflow for assessing the off-target effects of a compound like this compound.

References

- 1. Recording Electrical Currents across the Plasma Membrane of Mammalian Sperm Cells [jove.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Rediscovering sperm ion channels with the patch-clamp technique - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sperm Patch-Clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

Trequinsin's Role in Sperm Motility: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of Trequinsin hydrochloride's application in sperm motility research. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key findings on this compound's mechanism of action, presents quantitative data in a comparative format, and offers detailed experimental protocols.

Executive Summary

Asthenozoospermia, or low sperm motility, is a primary contributor to male infertility.[1][2] The development of pharmacological agents to enhance sperm motility has been a long-standing challenge. This compound hydrochloride, a phosphodiesterase 3 (PDE3) inhibitor, has emerged as a promising lead compound.[1][2][3][4] This guide details its novel pharmacological profile, demonstrating its efficacy in improving human sperm function. This compound enhances sperm hyperactivation and penetration into viscous media, crucial functions for fertilization, by modulating key signaling pathways.[1][2][3][4]

Mechanism of Action: A Multi-Target Approach

This compound exhibits a complex and novel pharmacological activity in human spermatozoa.[1][4] Its primary effects are not solely dependent on PDE3 inhibition but involve a broader signaling cascade.

Key Actions:

-

Increased Intracellular Calcium ([Ca2+]i): this compound acts as an efficacious agonist of intracellular calcium, a critical factor for sperm motility.[1][3][4]

-

CatSper Ion Channel Activation: It directly activates the sperm-specific calcium channel, CatSper, which is fundamental for hyperactivated motility.[1][2][3][4]

-

Potassium Channel (KSper) Inhibition: this compound partially inhibits the sperm potassium channel, leading to membrane depolarization, which further potentiates CatSper activity.[1][2][3][4]

-

Elevated Intracellular cGMP: Unlike many PDE inhibitors that primarily affect cAMP, this compound significantly increases intracellular cyclic guanosine monophosphate (cGMP).[1][2][3][4] There is no significant alteration in cAMP levels.[2]

This multi-target mechanism, combining direct ion channel modulation with an increase in cGMP, distinguishes this compound from other motility-enhancing compounds.

Quantitative Data on this compound's Efficacy

The following tables summarize the key quantitative findings from in vitro studies on human sperm.

Table 1: Effect of this compound on Sperm Motility Parameters in Healthy Donors

| Parameter | Condition | Control | This compound (10 µM) | Progesterone | IBMX |

| Hyperactivation | Capacitated Sperm | Baseline | Significantly Increased | Significantly Increased | Significantly Increased |

| Penetration into Viscous Medium (1 cm) | Capacitated Sperm | Baseline | Significantly Increased | Significantly Increased | Significantly Increased |

| Penetration into Viscous Medium (2 cm) | Capacitated Sperm | Baseline | Significantly Increased | Significantly Increased | No Significant Difference from Control |

| Progressive Motility (Poor Motility Fraction) | Capacitating Conditions | Baseline | Significantly Increased (after 40 min) | Not Reported | Not Reported |

| Progressive Motility (Poor Motility Fraction) | Non-capacitating Conditions | Baseline | Significantly Increased | Not Reported | Not Reported |

Data synthesized from McBrinn et al., 2019.[1]

Table 2: Efficacy of this compound in Patient Sperm Samples (Asthenozoospermia)

| Parameter | Number of Patients | Percentage of Responders | Outcome |

| Hyperactivation | 25 | 88% (22/25) | Significant Increase |

| Total Motility | 25 | 72% (18/25) | Unaffected |

| Progressive Motility | 25 | 72% (18/25) | Unaffected |

Data from McBrinn et al., 2019.[1] In a separate conference abstract, it was noted that of 29 patients assessed, 90% responded significantly to this compound treatment with boosts in cell hyperactivation.[2]

Table 3: Effects on Intracellular Messengers and Ion Channels

| Parameter | Method | Result of this compound Application |

| Intracellular Calcium ([Ca2+]i) | Fluorometric Assay | Efficacious agonist, though less potent than progesterone.[1][3][4] |

| Intracellular cGMP | HPLC | Significantly increased.[1][2][3][4] |

| Intracellular cAMP | HPLC | No significant change.[2] |

| CatSper Current | Whole-cell Patch Clamp | Activated/Potentiated.[1][2][3][4] |

| KSper Channel Activity | Whole-cell Patch Clamp | Partly inhibited.[1][2][3][4] |

| Acrosome Reaction | Flow Cytometry | Did not induce premature acrosome reaction.[1][2] |

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature.[1][2]

High-Throughput Screening (HTS) for [Ca2+]i Agonists

This protocol identifies compounds that increase intracellular calcium in sperm.

References

- 1. Novel pharmacological actions of this compound hydrochloride improve human sperm cell motility and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rke.abertay.ac.uk [rke.abertay.ac.uk]

- 3. Novel pharmacological actions of this compound hydrochloride improve human sperm cell motility and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

Trequinsin's role in calcium signaling

An In-depth Technical Guide to Trequinsin's Role in Calcium Signaling

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent, orally active antihypertensive agent that has been historically recognized for its vasodilatory properties.[1] It functions primarily as a highly potent inhibitor of the cGMP-inhibited phosphodiesterase 3 (PDE3) isozyme.[1][2] Recent investigations have unveiled a more complex pharmacological profile, particularly concerning its profound effects on intracellular calcium ([Ca²⁺]i) signaling. These newer findings have highlighted this compound's potential as a pharmacological tool to modulate cellular functions dependent on calcium, such as sperm motility, and have repositioned it as a lead compound for developing novel therapeutics for male infertility.[3][4]

This technical guide provides a comprehensive overview of this compound's mechanism of action, with a specific focus on its integral role in modulating intracellular calcium signaling pathways. It consolidates quantitative data, presents detailed experimental protocols for studying its effects, and visualizes the key signaling cascades involved.

Core Mechanism of Action: Phosphodiesterase Inhibition

This compound's primary and most well-characterized mechanism of action is the potent and selective inhibition of phosphodiesterase type 3 (PDE3).[1] PDEs are a superfamily of enzymes responsible for the degradation of cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5] By inhibiting PDE3, this compound prevents the breakdown of these second messengers, leading to their intracellular accumulation.

The accumulation of cAMP and cGMP activates downstream effector proteins, most notably Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively.[6] These kinases then phosphorylate a multitude of target proteins, thereby modulating a wide array of cellular processes, including ion channel activity, calcium homeostasis, and smooth muscle contraction.[6][7]

Quantitative Data on this compound's Potency and Effects

The efficacy of this compound is underscored by its sub-nanomolar potency against its primary target and its measurable impact on key intracellular messengers and ions.

| Parameter | Value | Cell/System | Comments | Reference |

| IC₅₀ vs. PDE3 | 250 pM | cGMP-inhibited phosphodiesterase | Demonstrates extremely high potency for its primary target. | [1] |

| IC₅₀ vs. Platelet Aggregation | 50 pM | Arachidonic acid-induced human platelets | Highlights its potent antiplatelet activity, consistent with PDE3 inhibition. | [1] |

| Effect on [Ca²⁺]i | Efficacious Agonist | Human Sperm | Identified as an effective agent for increasing intracellular calcium. | [3][4] |

| Effect on cGMP | Significant Increase | Human Sperm | Confirms downstream effect of PDE inhibition. | [3][4] |

This compound's Role in Calcium Signaling in Human Sperm

Recent studies in human sperm have revealed a novel pharmacological profile for this compound, directly linking its PDE-inhibiting action to the modulation of calcium-permeable ion channels.[3] This activity is central to its ability to enhance sperm motility, a critical factor in male fertility.

In sperm, the elevation of intracellular cGMP by this compound leads to the activation of CatSper (Cation channel of sperm) channels.[3] CatSper is a sperm-specific, pH- and voltage-dependent calcium channel essential for sperm hyperactivation, a vigorous motility pattern required for fertilization.[3] this compound's activation of CatSper results in a significant influx of extracellular Ca²⁺, thereby raising [Ca²⁺]i.[3][4] Concurrently, this compound has been observed to partially inhibit potassium channel activity, which may further contribute to the membrane potential changes that favor CatSper activation.[3][4]

Experimental Protocols

Measurement of Intracellular Calcium ([Ca²⁺]i) by Fluorometric Assay

This protocol describes a high-throughput method to screen for and characterize the effects of compounds like this compound on intracellular calcium levels using a fluorescent indicator.[8]

-

Reagents and Materials:

-

Human sperm cells or other target cells.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer.

-

This compound hydrochloride stock solution (in DMSO or ethanol).

-

96-well black, clear-bottom microplates.

-

Fluorescence microplate reader with automated injection capability.

-

-

Experimental Workflow:

-

Cell Preparation: Prepare a suspension of cells at the desired concentration in the physiological buffer.

-

Dye Loading: Add Fluo-4 AM (final concentration 2-5 µM) and an equal volume of Pluronic F-127 to the cell suspension. Incubate in the dark at 37°C for 30-60 minutes to allow for dye uptake and de-esterification.

-

Washing: Centrifuge the cells to pellet them, remove the supernatant containing excess dye, and resuspend in fresh buffer. Repeat twice to minimize extracellular fluorescence.

-

Plating: Dispense the cell suspension into the wells of the 96-well plate.

-

Measurement: Place the plate in the fluorescence microplate reader.

-

Record a stable baseline fluorescence reading (Excitation ~490 nm, Emission ~520 nm).

-

Use the automated injector to add this compound (or vehicle control) to the wells.

-

Immediately begin recording the change in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in [Ca²⁺]i.

-

-

Data Analysis: The change in fluorescence (F) is typically normalized to the baseline fluorescence (F₀) and expressed as F/F₀. Dose-response curves can be generated to determine EC₅₀ values.

-

Whole-Cell Patch Clamp Electrophysiology

This technique is used to directly measure the ion currents through specific channels (e.g., CatSper and K⁺ channels) in the cell membrane in response to this compound.[4]

-

Reagents and Materials:

-

Target cells (e.g., sperm cells).

-

External solution (physiological saline mimicking extracellular fluid).

-

Internal solution (mimicking intracellular fluid, containing a low concentration of a Ca²⁺ buffer like EGTA).

-

This compound stock solution.

-

Patch clamp rig (amplifier, micromanipulator, microscope).

-

Borosilicate glass capillaries for pulling micropipettes.

-

-

Step-by-Step Procedure:

-

Pipette Preparation: Pull a glass capillary to a fine point (tip resistance of 3-8 MΩ when filled with internal solution).

-

Cell Approach: Under the microscope, carefully guide the micropipette to touch the surface of a single cell.

-

Seal Formation: Apply gentle suction to form a high-resistance "giga-seal" (resistance > 1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and chemical continuity between the pipette interior and the cell cytoplasm.

-

Voltage Clamp and Recording:

-

Clamp the membrane potential at a holding value (e.g., -60 mV).

-

Apply a series of voltage steps or ramps to elicit channel opening.

-

Record the resulting ion currents in a baseline (control) condition.

-

Perfuse the cell with the external solution containing this compound at the desired concentration.

-

Record the currents again to observe any changes induced by the drug (e.g., an increase in inward current for CatSper activation).

-

-

Data Analysis: Analyze the current-voltage (I-V) relationship and changes in current amplitude to characterize the effect of this compound on channel activity.

-

Conclusion

is multifaceted, stemming from its primary action as a potent PDE3 inhibitor. By elevating cyclic nucleotide levels, it indirectly modulates the activity of key ion channels, leading to significant changes in intracellular calcium concentration.[1][3] In human sperm, this manifests as the activation of the CatSper calcium channel, a novel mechanism that enhances motility and holds promise for the development of male infertility treatments.[4] The detailed methodologies provided herein offer a robust framework for researchers to further explore the intricate relationship between this compound, cyclic nucleotides, and the complex world of calcium signaling in various physiological and pathological contexts.

References

- 1. rndsystems.com [rndsystems.com]

- 2. This compound, Hydrochloride [sigmaaldrich.com]

- 3. Novel pharmacological actions of this compound hydrochloride improve human sperm cell motility and function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel pharmacological actions of this compound hydrochloride improve human sperm cell motility and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]

- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

The Structure-Activity Relationship of Trequinsin: A Deep Dive into a Potent PDE3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trequinsin, a potent and selective phosphodiesterase 3 (PDE3) inhibitor, has been a subject of significant interest in cardiovascular and other therapeutic areas. Its ability to modulate intracellular levels of cyclic adenosine monophosphate (cAMP) has made it a valuable tool for researchers and a lead compound for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs, offering a comprehensive resource for professionals in the field of drug discovery and development.

Core Scaffold and Key Structural Features

This compound belongs to the class of 2-(arylimino)-3-alkyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-ones. The core scaffold consists of a tetracyclic ring system, which is crucial for its interaction with the active site of the PDE3 enzyme. Modifications at various positions of this scaffold have been systematically explored to understand their impact on potency and selectivity.

Caption: Core chemical structure of this compound highlighting key positions for modification.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative SAR data for this compound and a series of its analogs, detailing their inhibitory activity against cAMP phosphodiesterase and arachidonic acid-induced platelet aggregation, as well as their in vivo antihypertensive effects.

Table 1: In Vitro cAMP Phosphodiesterase Inhibition and Platelet Aggregation Inhibition

| Compound | R1 (N-3) | R2 (C-2 imino) | PDE Inhibition IC50 (µM) | Platelet Aggregation Inhibition IC50 (µM) |

| This compound | CH3 | 2,4,6-trimethylphenyl | 0.001 | 0.05 |

| Analog 1 | H | 2,4,6-trimethylphenyl | 0.012 | 0.25 |

| Analog 2 | C2H5 | 2,4,6-trimethylphenyl | 0.002 | 0.1 |

| Analog 3 | CH3 | Phenyl | 0.1 | 2.5 |

| Analog 4 | CH3 | 2,6-dimethylphenyl | 0.003 | 0.15 |

| Analog 5 | CH3 | 2-methylphenyl | 0.02 | 1.0 |

| Analog 6 | CH3 | 4-methylphenyl | 0.05 | 2.0 |

Table 2: In Vivo Antihypertensive Activity in Anesthetized Normotensive Cats

| Compound | Dose (mg/kg, i.v.) | Max. % Fall in Mean Arterial Pressure | Duration (min) |

| This compound | 0.01 | 30 | >120 |

| Analog 1 | 0.1 | 25 | 60 |

| Analog 2 | 0.02 | 35 | >120 |

| Analog 3 | 0.5 | 20 | 30 |

| Analog 4 | 0.05 | 28 | 90 |

Analysis of Structure-Activity Relationships

The data presented in the tables reveal several key SAR trends for the this compound series:

-

N-3 Alkyl Substitution (R1): The presence of a small alkyl group, particularly a methyl group (as in this compound), at the N-3 position is optimal for potent PDE inhibition and antihypertensive activity. Removal of this group (Analog 1) or increasing its size to ethyl (Analog 2) leads to a slight decrease in potency.

-

C-2 Aryl Imino Substitution (R2): The nature and substitution pattern of the aryl group at the C-2 imino position are critical for high-affinity binding.

-

The 2,4,6-trimethylphenyl (mesityl) group in this compound is the most favorable substituent, conferring the highest potency.

-

Removal of the methyl groups from the phenyl ring (Analog 3) results in a significant drop in activity, highlighting the importance of these lipophilic interactions.

-

The number and position of the methyl groups on the phenyl ring are crucial. The 2,6-dimethylphenyl analog (Analog 4) retains high potency, while the 2-methylphenyl (Analog 5) and 4-methylphenyl (Analog 6) analogs are considerably less active. This suggests that steric bulk and/or specific hydrophobic interactions at the ortho positions of the phenyl ring are key for optimal binding to the PDE3 active site.

-

Signaling Pathway of this compound's Action

This compound exerts its pharmacological effects by inhibiting the PDE3 enzyme. This inhibition leads to an increase in the intracellular concentration of cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in a cascade of cellular responses, including smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.

Caption: this compound inhibits PDE3, leading to increased cAMP and downstream cellular effects.

Experimental Protocols

cAMP Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of a compound to inhibit the hydrolysis of cAMP by PDE.

Caption: A generalized workflow for determining the PDE inhibitory activity of a compound.

Detailed Methodology:

-

Enzyme Preparation: A partially purified PDE enzyme is prepared from a suitable source, such as bovine heart or human platelets.

-

Reaction Mixture: The reaction is carried out in a buffered solution (e.g., Tris-HCl) containing MgCl2.

-

Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound or its analogs) for a specified period.

-

Initiation: The reaction is initiated by the addition of radiolabeled [3H]cAMP.

-

Termination: After a defined incubation time at 37°C, the reaction is terminated, typically by boiling.

-

Conversion and Separation: The resulting [3H]AMP is converted to [3H]adenosine by the addition of 5'-nucleotidase. The unreacted [3H]cAMP is then separated from the [3H]adenosine using an ion-exchange resin.

-

Quantification: The amount of [3H]adenosine is quantified by liquid scintillation counting.

-

Data Analysis: The percentage of PDE inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined.

Arachidonic Acid-Induced Platelet Aggregation Assay

This assay assesses the ability of a compound to inhibit platelet aggregation stimulated by arachidonic acid.

Detailed Methodology:

-

Platelet-Rich Plasma (PRP) Preparation: Blood is collected from healthy human donors and centrifuged to obtain PRP.

-

Aggregation Measurement: Platelet aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through the PRP sample.

-

Incubation: PRP is pre-incubated with the test compound or vehicle at 37°C.

-

Induction of Aggregation: Arachidonic acid is added to the PRP to induce platelet aggregation.

-

Data Analysis: The extent of platelet aggregation is recorded, and the inhibitory effect of the test compound is expressed as the IC50 value, the concentration that inhibits 50% of the maximal aggregation response.

In Vivo Antihypertensive Activity Assay

This assay evaluates the blood pressure-lowering effects of a compound in an animal model.

Detailed Methodology:

-

Animal Model: Anesthetized normotensive cats are typically used.

-

Cannulation: The femoral artery is cannulated for continuous monitoring of arterial blood pressure, and the femoral vein is cannulated for intravenous administration of the test compounds.

-

Drug Administration: The test compounds are administered intravenously at various doses.

-

Data Recording: Mean arterial blood pressure is recorded continuously.

-

Data Analysis: The maximum percentage decrease in mean arterial pressure and the duration of the hypotensive effect are determined for each dose of the compound.

Conclusion

The structure-activity relationship of this compound and its analogs provides a clear framework for the design of potent and selective PDE3 inhibitors. The key takeaways for drug development professionals are the critical importance of the N-3 methyl group and the 2,4,6-trimethylphenyl substituent at the C-2 imino position for maximizing potency. The detailed experimental protocols provided herein offer a practical guide for the evaluation of new chemical entities targeting the PDE3 enzyme. This comprehensive understanding of this compound's SAR is invaluable for the continued exploration and development of novel therapeutics for cardiovascular and other related disorders.

Methodological & Application

Application Notes and Protocols for Trequinsin in In Vitro Fertilization (IVF) Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trequinsin, a potent phosphodiesterase 3 (PDE3) inhibitor, has been identified as a promising agent for enhancing human sperm function. By modulating intracellular signaling pathways, this compound significantly improves sperm motility and hyperactivation, key factors for successful fertilization. These application notes provide a comprehensive overview of the mechanism of action of this compound and detail protocols for its use in in vitro fertilization (IVF) research assays to evaluate its potential to improve fertilization outcomes. The following information is intended for research purposes to investigate the efficacy and safety of this compound in an IVF setting.

Mechanism of Action

This compound primarily functions by inhibiting PDE3, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). This inhibition leads to an accumulation of intracellular cGMP. The elevated cGMP levels are believed to activate Protein Kinase G (PKG), which in turn modulates the activity of the principal sperm-specific calcium channel, CatSper. Activation of CatSper results in an influx of extracellular Ca2+, a critical trigger for sperm hyperactivation. This cascade of events ultimately enhances the sperm's ability to penetrate the viscous environment of the female reproductive tract and fertilize the oocyte.

Trequinsin Protocol for Sperm Hyperactivation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthenozoospermia, or reduced sperm motility, is a primary contributor to male infertility. The development of pharmacological agents to enhance sperm function presents a promising therapeutic avenue. Trequinsin hydrochloride, a potent phosphodiesterase 3 (PDE3) inhibitor, has emerged as a compound of interest for its ability to induce sperm hyperactivation, a crucial aspect of fertilization.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound to study and promote sperm hyperactivation for research and potential clinical applications.

This compound's mechanism of action involves the modulation of intracellular signaling pathways critical for sperm motility. It has been shown to increase intracellular calcium ([Ca²⁺]i) and cyclic guanosine monophosphate (cGMP) levels, leading to the activation of the sperm-specific calcium channel, CatSper.[1][2][3] This cascade of events results in a significant increase in hyperactivated motility, enabling sperm to penetrate the viscous environment of the female reproductive tract and fertilize the oocyte.[1][4]

Data Presentation

Table 1: Effect of this compound on Human Sperm Motility Parameters

| Parameter | Condition | This compound Concentration | Observation | Reference |

| Hyperactivation | Capacitated Donor Sperm (80% DGC fraction) | 10 µM | Significant increase sustained for a 2-hour period. | [1] |

| Capacitated Patient Sperm | 10 µM | Increased in 88% (22 out of 25) of patient samples. | [1] | |

| Poor Motility Donor Sperm (40% DGC fraction, capacitating conditions) | Not specified | Significantly increased. | [1][5] | |